6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione
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Overview
Description
6-Benzyl-6-azabicyclo[321]octane-2,7-dione is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-6-azabicyclo[32One common method involves the enantioselective construction of the azabicyclo scaffold, which is a key step in the synthesis of tropane alkaloids . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could yield a hydrocarbon.
Scientific Research Applications
6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which the compound is used. For example, in medicinal applications, it might interact with neurotransmitter receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the azabicyclo framework and have similar biological activities.
2-Azabicyclo[3.2.1]octane: This compound is structurally similar but lacks the benzyl group.
Uniqueness
6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
6-benzyl-6-azabicyclo[3.2.1]octane-2,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13-7-6-11-8-12(13)14(17)15(11)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSDLZGDPHGOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC1N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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